molecular formula C9H16O2 B14343866 Methyl 2-ethyl-4-methylpent-2-enoate CAS No. 101968-05-2

Methyl 2-ethyl-4-methylpent-2-enoate

Cat. No.: B14343866
CAS No.: 101968-05-2
M. Wt: 156.22 g/mol
InChI Key: UUBGGHKRCUMMSD-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-4-methylpent-2-enoate is an organic compound with the molecular formula C8H14O2. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its unique structure, which includes a double bond and branched alkyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-4-methylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-ethyl-4-methylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to its saturated ester form.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters.

    Substitution: Amides or different esters.

Scientific Research Applications

Methyl 2-ethyl-4-methylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand enzyme specificity and kinetics.

    Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-4-methylpent-2-enoate in chemical reactions typically involves the interaction of its ester group with nucleophiles or electrophiles. The double bond can participate in addition reactions, while the ester group can undergo hydrolysis or substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-pentenoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-methylpent-2-enoate: Lacks the ethyl group, making it less branched.

    Methyl 4-methylpent-2-enoate: Similar but without the ethyl group on the second carbon.

Uniqueness

Methyl 2-ethyl-4-methylpent-2-enoate is unique due to its specific branching and the presence of both a double bond and an ester group. This combination of features makes it particularly versatile in chemical synthesis and applications, distinguishing it from other similar compounds.

Properties

CAS No.

101968-05-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl 2-ethyl-4-methylpent-2-enoate

InChI

InChI=1S/C9H16O2/c1-5-8(6-7(2)3)9(10)11-4/h6-7H,5H2,1-4H3

InChI Key

UUBGGHKRCUMMSD-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(C)C)C(=O)OC

Origin of Product

United States

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